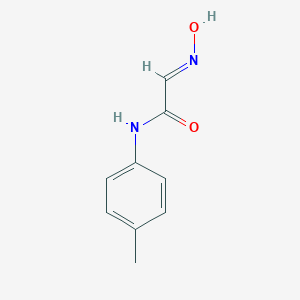

2-Hydroxyimino-N-p-tolyl-acetamide

Overview

Description

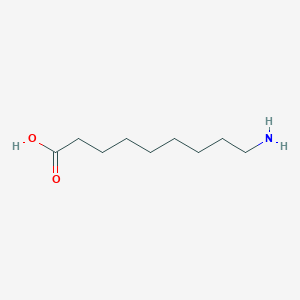

2-Hydroxyimino-N-p-tolyl-acetamide (HITA) is an organic compound with a molecular formula of C9H10N2O2. It is a derivative of acetamide and has been used in a variety of scientific experiments. HITA has been used in a variety of scientific fields such as chemistry, biology, and biochemistry. HITA has been studied for its use in the synthesis of various compounds, its mechanism of action, and its biochemical and physiological effects.

Scientific Research Applications

Pharmacology and Metabolic Pathways

Studies on compounds like paracetamol (acetaminophen) underline the importance of understanding metabolic pathways and genetic differences in metabolism. Such research points to the complexity of metabolic reactions involving hydroxylation and the role of enzyme genotypes in drug efficacy and toxicity (Li-zi Zhao & G. Pickering, 2011) Drug Metabolism Reviews. This context is relevant for "2-Hydroxyimino-N-p-tolyl-acetamide," emphasizing the need to explore its metabolic fate and potential enzyme interactions.

Medicinal Chemistry and Therapeutic Applications

The exploration of phenoxy acetamide derivatives in medicinal chemistry, including their synthesis and pharmacological activities, provides insights into designing novel therapeutic agents (Fares Hezam Al-Ostoot et al., 2021) Journal of the Iranian Chemical Society. Research in this area could guide the development of "this compound" derivatives with optimized safety and efficacy profiles.

Environmental Science and Degradation

The advanced oxidation processes for degrading acetaminophen highlight the environmental fate of pharmaceutical compounds, including their kinetics, mechanisms, and biotoxicity of by-products (Mohammad Qutob et al., 2022) RSC Advances. Such studies are pertinent for assessing the environmental impact of "this compound" and developing strategies for its safe disposal or degradation.

Materials Science and Polymers

Research on polysuccinimide and its derivatives, including their synthesis, properties, and applications in biocompatible and degradable polymers, opens up possibilities for using "this compound" in materials science (E. Jalalvandi & A. Shavandi, 2018) European Polymer Journal. This area of research could explore the compound's potential as a building block for innovative materials with specific biodegradability and water solubility characteristics.

Mechanism of Action

properties

| { "Design of the Synthesis Pathway": "The synthesis of 2-Hydroxyimino-N-p-tolyl-acetamide can be achieved through the reaction of p-toluidine with ethyl oxalyl chloride followed by hydrolysis and condensation with hydroxylamine hydrochloride. The final product can be obtained through recrystallization.", "Starting Materials": [ "p-toluidine", "ethyl oxalyl chloride", "hydroxylamine hydrochloride", "sodium hydroxide", "water", "ethanol" ], "Reaction": [ "Step 1: Dissolve p-toluidine in dry ether and add ethyl oxalyl chloride dropwise with stirring. Continue stirring for 2 hours at room temperature.", "Step 2: Add ice-cold water to the reaction mixture and extract with ether. Wash the ether layer with water and dry with anhydrous sodium sulfate.", "Step 3: Add hydroxylamine hydrochloride to the ether layer and reflux for 3 hours. Cool the mixture and filter the solid obtained.", "Step 4: Dissolve the solid in dilute sodium hydroxide solution and acidify with hydrochloric acid. Filter the precipitate and wash with water.", "Step 5: Recrystallize the product from ethanol to obtain pure 2-Hydroxyimino-N-p-tolyl-acetamide." ] } | |

CAS RN |

1132-40-7 |

Molecular Formula |

C9H10N2O2 |

Molecular Weight |

178.19 g/mol |

IUPAC Name |

(2Z)-2-hydroxyimino-N-(4-methylphenyl)acetamide |

InChI |

InChI=1S/C9H10N2O2/c1-7-2-4-8(5-3-7)11-9(12)6-10-13/h2-6,13H,1H3,(H,11,12)/b10-6- |

InChI Key |

AEWRKRLVPROQRN-POHAHGRESA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)NC(=O)/C=N\O |

SMILES |

CC1=CC=C(C=C1)NC(=O)C=NO |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C=NO |

Other CAS RN |

1132-40-7 |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzo[d]thiazol-7-amine](/img/structure/B73251.png)